molecular formula C23H25NO2 B5708883 N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline

Cat. No. B5708883
M. Wt: 347.4 g/mol
InChI Key: QCQGOQSVXRRTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline, also known as BMB-DMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMB-DMA is a member of the anilinoquinazoline family of compounds, which have been shown to have a variety of biological activities. In

Scientific Research Applications

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been extensively studied for its potential applications in scientific research. One of the primary uses of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is as a fluorescent probe for imaging cellular processes. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to selectively bind to and label lysosomes in live cells, allowing for the visualization of lysosomal dynamics and function. Additionally, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been used as a tool for studying autophagy, a cellular process that involves the degradation of cellular components.

Mechanism of Action

The mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is not fully understood, but it is believed to involve the interaction of the compound with lysosomal membranes. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to induce lysosomal membrane permeabilization, leading to the release of lysosomal contents into the cytosol. This process can trigger cell death pathways and has been suggested as a potential therapeutic strategy for cancer.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to have a variety of biochemical and physiological effects. In addition to its role as a fluorescent probe for lysosomes, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has been shown to induce autophagy and apoptosis in cancer cells. N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is its selectivity for lysosomes, allowing for the visualization of lysosomal dynamics and function. Additionally, N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is a relatively small molecule, making it easy to deliver to cells. However, one limitation of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are required to ensure that N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline is used safely in lab experiments.

Future Directions

There are several future directions for the use of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline in scientific research. One potential area of exploration is the use of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline as a therapeutic agent for cancer. The ability of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline to induce lysosomal membrane permeabilization and trigger cell death pathways makes it an attractive candidate for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline and its effects on cellular processes. Finally, the development of new fluorescent probes based on the structure of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline could lead to the discovery of new cellular processes and pathways.

Synthesis Methods

The synthesis of N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form the final product. The synthesis method has been optimized to yield high purity N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline with good yields.

properties

IUPAC Name

N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-3,4-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-17-9-11-21(13-18(17)2)24-15-20-10-12-22(25-3)23(14-20)26-16-19-7-5-4-6-8-19/h4-14,24H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQGOQSVXRRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(benzyloxy)-4-methoxybenzyl]-3,4-dimethylaniline

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